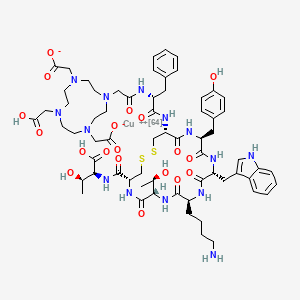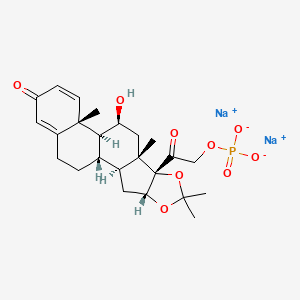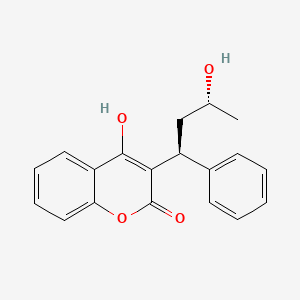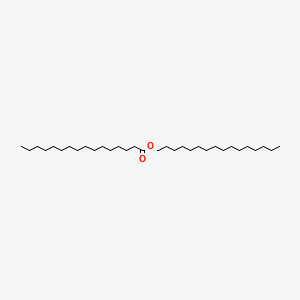![molecular formula C21H33NO2 B10822325 [(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986104 derivative 12 is a synthetic organic compound known for its role as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has shown significant immunomodulatory potential, making it a subject of interest in pharmacological research .
Preparation Methods
The synthesis of BMS-986104 derivative 12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final step involves the addition of the ethoxypropyl side chain . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
BMS-986104 derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
BMS-986104 derivative 12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of biased agonists and their interactions with receptors.
Biology: The compound is utilized in research to understand the mechanisms of lymphocyte migration and sequestration.
Medicine: BMS-986104 derivative 12 is being investigated for its potential in treating autoimmune diseases and conditions involving excessive immune responses.
Mechanism of Action
BMS-986104 derivative 12 exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1 (S1P1). This modulation leads to biased signaling, which affects lymphocyte migration and sequestration. The compound’s action involves the activation of specific pathways, including GTP-binding protein signaling and calcium mobilization, which contribute to its immunomodulatory effects .
Comparison with Similar Compounds
BMS-986104 derivative 12 is compared with other S1P1 receptor modulators such as fingolimod (FTY720). Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 derivative 12 demonstrates improved cardiovascular and pulmonary safety profiles while maintaining equivalent efficacy in preclinical models . Similar compounds include:
These compounds share similar mechanisms of action but differ in their safety profiles and specific receptor interactions .
Properties
Molecular Formula |
C21H33NO2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C21H33NO2/c1-2-24-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-23/h7-8,13,16,20,23H,2-6,9-12,14-15,22H2,1H3/t16-,20+,21-/m1/s1 |
InChI Key |
PYZTXDCPUPYILV-TYCQWZJGSA-N |
Isomeric SMILES |
CCOCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
Canonical SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)





